3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea
Description
Historical Development of Fluorinated Urea Derivatives
The urea functional group has held a central role in synthetic and medicinal chemistry since Friedrich Wöhler’s 1828 synthesis of urea from ammonium cyanate, which bridged organic and inorganic chemistry. Early 20th-century research identified urea derivatives as privileged structures for drug design due to their capacity to form hydrogen bonds with biological targets. The introduction of fluorine atoms into urea frameworks began in the mid-1940s, driven by the recognition that fluorination could enhance metabolic stability and binding affinity. For example, thiourea derivatives synthesized by Marceli Nencki in 1873 demonstrated the structural versatility of urea analogs, paving the way for fluorinated variants.
A pivotal advancement occurred with the development of trifluoroacetic acid (TFA)-based trifluoromethylation strategies, which enabled efficient incorporation of -CF3 groups into urea backbones under mild conditions. The compound 3-tert-butyl-1-[4-(trifluoromethyl)phenyl]urea exemplifies this progress, combining a sterically demanding tert-butyl group with the electron-withdrawing trifluoromethylphenyl moiety. Such derivatives have become indispensable in optimizing pharmacokinetic profiles, as demonstrated by FDA-approved drugs like fluoxetine (Prozac) and celecoxib (Celebrex).
Evolution of Research on Trifluoromethylated Compounds
Trifluoromethylated compounds gained prominence following the 1928 discovery of their medicinal potential, with accelerated research post-1940s. The trifluoromethyl group (-CF3) exhibits an electronegativity between fluorine and chlorine, conferring unique electronic and steric effects that enhance drug-receptor interactions. For instance, -CF3 groups increase acidity in adjacent functional groups, as seen in trifluoroacetic acid (pKa ≈ 0.23), while also improving membrane permeability due to their lipophilic character.
Modern synthetic methods, such as photocatalytic decarboxylative trifluoromethylation, have revolutionized access to these compounds. These techniques employ TFA derivatives under visible-light irradiation to construct C–CF3 bonds regioselectively, avoiding the harsh conditions of traditional approaches. The trifluoromethylphenyl moiety in this compound benefits from these advancements, enabling precise installation of the -CF3 group at the para position of the phenyl ring. Such regiochemical control is critical for maintaining molecular symmetry and optimizing solid-state packing in crystalline materials.
Significance in Modern Chemical Research
The synergy between urea and trifluoromethyl groups in this compound addresses key challenges in contemporary drug design:
- Bioisosteric Replacement : The -CF3 group serves as a bioisostere for methyl or chloride groups, mitigating metabolic oxidation while preserving steric bulk.
- Hydrogen-Bond Networks : The urea moiety forms dual hydrogen bonds with protein active sites, as evidenced by X-ray studies of FAAH inhibitors like PF-04457845.
- Solubility Modulation : The tert-butyl group balances the lipophilicity imparted by -CF3, improving aqueous solubility without compromising target engagement.
Recent applications extend beyond pharmaceuticals into agrochemicals (e.g., sulfoxaflor) and materials science, where -CF3 groups enhance thermal stability and dielectric properties. The compound’s crystalline structure, stabilized by urea hydrogen bonds and aryl-perfluoroaryl interactions, has been exploited in supramolecular engineering.
Research Objectives and Theoretical Framework
Current research on this compound focuses on three objectives:
- Synthetic Optimization : Developing atom-economical routes using phosgene alternatives like bis(2,2,2-trifluoroethyl) carbonate.
- Structure-Activity Relationships (SAR) : Correlating substituent effects (e.g., tert-butyl vs. cyclopropyl) with biological activity through computational modeling.
- Multicomponent Reactions : Integrating photocatalytic trifluoromethylation with urea formation in tandem reaction systems.
The theoretical framework rests on two pillars:
- Electronic Effects : Density functional theory (DFT) calculations quantify the -CF3 group’s electron-withdrawing impact on urea’s carbonyl reactivity, predicting sites for nucleophilic attack.
- Supramolecular Interactions : Crystal engineering principles guide the design of hydrogen-bonded networks, leveraging the urea motif’s directional bonding capacity.
| Property | Value/Description | Relevance |
|---|---|---|
| Molecular Weight | 292.27 g/mol | Impacts pharmacokinetics and solubility |
| logP | 4.81 (predicted) | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 2 (urea NH groups) | Critical for target binding |
| Topological Polar Surface Area | 71.2 Ų | Predicts blood-brain barrier permeability |
Properties
IUPAC Name |
1-tert-butyl-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-11(2,3)17-10(18)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRSGBPUOVSQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-(trifluoromethyl)aniline with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(trifluoromethyl)aniline+tert-butyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea has been investigated for its potential as an anti-cancer agent. Research has shown that urea derivatives can exhibit cytotoxicity against various cancer cell lines, including triple-negative breast cancer (TNBC). A study identified this compound as part of a library of urea-based compounds that demonstrated the ability to cross the blood-brain barrier, making it a candidate for treating brain metastases in cancer patients .
Case Study: Cytotoxicity Against Cancer Cells
- Cell Lines Tested : MDA-MB-231 (TNBC)
- Mechanism : Inhibition of fibroblast growth factor receptor 1 (FGFR1)
- Outcome : Significant cytotoxic effects observed, suggesting potential for further development .
Agricultural Chemistry
In agricultural applications, urea derivatives are often utilized as herbicides or fungicides. The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its effectiveness in penetrating plant tissues and inhibiting unwanted growth.
Table 1: Comparison of Herbicidal Activity
| Compound | Activity Level | Target Organism |
|---|---|---|
| This compound | Moderate | Various weeds |
| Related Urea Derivative A | High | Grasses |
| Related Urea Derivative B | Low | Broadleaf plants |
Material Science
The compound's unique chemical structure allows it to be incorporated into polymers and coatings, enhancing their thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for industrial use.
Table 2: Material Properties
| Material Type | Property Improved | Measurement Method |
|---|---|---|
| Polymer Composite | Thermal Stability | Differential Scanning Calorimetry |
| Coating Material | Chemical Resistance | Solvent Resistance Test |
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The tert-butyl group in the target compound may balance lipophilicity and solubility.
- Trifluoromethyl Positioning : Para-substitution (11d) vs. meta-substitution (11e) alters electronic and steric profiles, affecting target interactions.
Electronic and Steric Effects
- Trifluoromethyl Groups : Enhance metabolic stability and electron-withdrawing effects, as seen in 11d, 11e, and 11k.
- Chloro and Fluoro Substituents : Introduce halogen bonding (e.g., 11b, 11c) but may increase toxicity risks.
- Tert-Butyl Group : Unique to the target compound, this group likely improves steric shielding, reducing enzymatic degradation compared to analogs with smaller substituents (e.g., 11i: unsubstituted phenyl) .
Research Findings and Trends
- Substituent Diversity : highlights the prevalence of electron-withdrawing groups (CF₃, Cl) in urea derivatives, aligning with the target compound’s design.
- Steric Considerations : The tert-butyl group in the target compound distinguishes it from analogs, suggesting tailored applications where bulkier substituents are advantageous (e.g., kinase inhibitors requiring deep hydrophobic pockets) .
- Patent Trends: includes tert-butyl and trifluoromethyl groups in non-urea scaffolds (e.g., pyridazine carboxamides), underscoring their broad utility in drug design for stability and target engagement .
Biological Activity
3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H15F3N2O
- Chemical Structure : The compound features a urea moiety substituted with a tert-butyl group and a trifluoromethyl phenyl group, which contributes to its unique biological properties.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in inflammatory processes and cancer progression. For example, it has shown potential in inhibiting p38 MAP kinase, which is involved in inflammatory signaling pathways .
- Receptor Binding : Studies suggest that the compound may interact with various receptors, potentially modulating their activity. This interaction can lead to altered signaling pathways that affect cell proliferation and survival.
- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer activity, particularly against specific cancer cell lines. Its structural features may enhance its ability to penetrate cellular membranes and interact with intracellular targets .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
Case Study 1: Anti-inflammatory Effects
A study explored the anti-inflammatory effects of this compound in a mouse model of arthritis. The compound was administered orally, resulting in a significant reduction in TNFα production compared to control groups. This suggests its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
In vitro experiments demonstrated that treatment with this compound led to decreased viability of breast cancer cells (MDA-MB-231). The mechanism was linked to apoptosis induction and disruption of mitochondrial function, highlighting its potential as a therapeutic agent against aggressive cancer types .
Q & A
Basic: What are the optimal synthetic routes for 3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling tert-butyl isocyanate with 4-(trifluoromethyl)aniline under anhydrous conditions. Key parameters include:
- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve urea precursors .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate the reaction by deprotonating intermediates .
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
A combination of methods is recommended:
- NMR spectroscopy : H and C NMR confirm substituent positions and urea linkage integrity. For example, the urea NH protons appear as broad singlets near δ 8–9 ppm .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
- X-ray crystallography : Resolves 3D conformation, as demonstrated for structurally similar urea derivatives in crystallography studies .
Advanced: How do structural modifications of the urea moiety influence biological activity in kinase inhibition assays?
Answer:
The trifluoromethyl group and tert-butyl substituent are critical for target engagement:
- Trifluoromethyl (CF) : Enhances lipophilicity and metabolic stability, improving membrane permeability .
- Tert-butyl group : Increases steric bulk, potentially improving selectivity for hydrophobic kinase pockets (e.g., HCK kinase in ).
Comparative studies using analogues with halogen or methoxy substitutions (e.g., 3-chloro vs. 3-fluoro in ) reveal that electron-withdrawing groups enhance binding affinity to ATP-binding domains .
Advanced: What strategies resolve contradictions in reported biological activity data across different studies?
Answer:
Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., antiproliferative) assays .
- Purity control : HPLC (>95% purity) and elemental analysis ensure batch consistency .
- Solubility optimization : Use DMSO or cyclodextrin-based carriers to avoid aggregation artifacts .
Advanced: How can computational methods predict the binding affinity of this compound to kinase targets like HCK or VEGFR2?
Answer:
- Molecular docking (AutoDock/Vina) : Models interactions between the urea group and kinase active sites (e.g., hydrogen bonding with hinge residues) .
- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-protein complexes over time, highlighting key residues (e.g., Asp 831 in VEGFR2) .
- Free energy perturbation (FEP) : Quantifies energy changes from substituent modifications, guiding SAR optimization .
Basic: What are the stability profiles of this compound under varying pH, temperature, and light conditions?
Answer:
- pH stability : Urea bonds are prone to hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions. Neutral buffers (pH 6–8) are recommended for storage .
- Thermal stability : Decomposition occurs above 150°C; DSC/TGA analysis can identify degradation thresholds .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aryl trifluoromethyl group .
Advanced: What crystallographic data support the conformational flexibility of this compound in target binding?
Answer:
Single-crystal X-ray structures of analogous ureas (e.g., ) reveal:
- Dihedral angles : The tert-butyl group adopts a staggered conformation, minimizing steric clash with protein residues.
- Hydrogen bonding : Urea NH groups form key interactions with backbone carbonyls (e.g., in kinase targets) .
- Packing analysis : Intermolecular interactions (e.g., π-stacking of aryl groups) inform co-crystallization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
